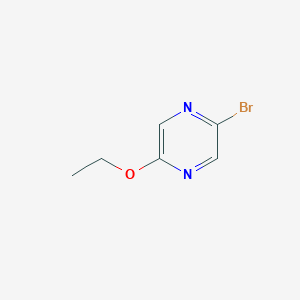

2-Bromo-5-ethoxypyrazine

Overview

Description

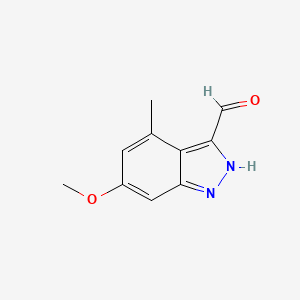

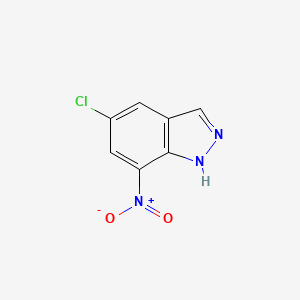

2-Bromo-5-ethoxypyrazine is a chemical compound with the CAS Number: 1060803-83-9 and a molecular weight of 203.04 . It has promising applications in various industries, including food, agriculture, pharmaceuticals, and chemical synthesis.

Molecular Structure Analysis

The linear formula of this compound is C6H7BrN2O . The InChI code is 1S/C6H7BrN2O/c1-2-10-6-4-8-5(7)3-9-6/h3-4H,2H2,1H3 .Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

Synthesis and Derivative Formation

2-Bromo-5-ethoxypyrazine and its derivatives have been explored in various synthetic chemical studies. A prominent application includes the conversion of 2-aminopyrazine-3-carboxamide and its 5-bromo-derivative into various derivatives including 6-bromo-2-methyl-, 6-bromo-2-phenyl-, and 6-ethoxy-2-trifluoromethyl-derivatives (Albert, 1979). These transformations are crucial for developing new chemical entities with potential pharmacological activities.

Bioconversion Studies

In bioconversion research, this compound related compounds have been used. For example, the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336 illustrates the potential of these compounds in biotechnological applications (Wieser, Heinzmann, & Kiener, 1997). Such studies are vital for understanding and harnessing the biological pathways for synthesizing complex molecules.

Analytical Chemistry Applications

In the field of analytical chemistry, derivatives of this compound are used as internal standards in methods like solid-phase microextraction for determining pyrazines in musts. The study by Sala et al. (2000) demonstrated the use of 3-isopropyl-2-ethoxypyrazine as an internal standard for efficient detection of pyrazines (Sala, Mestres, Martí, Busto, & Guasch, 2000). This is essential for quality control and flavor analysis in the food and beverage industry.

Material Science and Coordination Chemistry

In material science and coordination chemistry, this compound derivatives are investigated for their potential in creating novel compounds with unique properties. For instance, the synthesis of a two-dimensional polymeric copper complex using 2-ethoxypyrazine showcases the exploration of these compounds in developing new materials (Partsevska et al., 2019). These materials might have applications in electronics, catalysis, and photonics.

Chemical Reactivity and Tautomerism Studies

The study of the reactivity and tautomerism of pyrazine derivatives is another area where this compound plays a role. Research into the bromination of hydroxypyridines and their ethyl derivatives provides insights into the behavior of these compounds under different chemical conditions (Kolder & Hertog, 2010). Such studies are fundamental in organic chemistry, enhancing our understanding of chemical reactions and molecular structures.

Safety and Hazards

The safety information for 2-Bromo-5-ethoxypyrazine indicates that it is harmful if swallowed and causes skin irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Mechanism of Action

Target of Action

It’s often used in research and development , suggesting that it may interact with a variety of biological targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-ethoxypyrazine . For instance, it should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, safety precautions should be taken to avoid dust formation and inhalation, as well as contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

2-Bromo-5-ethoxypyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with p38α mitogen-activated protein kinase (MAPK), which is involved in the regulation of inflammatory responses and cellular stress . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with p38α MAPK can lead to altered gene expression profiles, impacting the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) . Additionally, this compound can affect cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, its binding to the active site of p38α MAPK inhibits the enzyme’s activity, leading to reduced phosphorylation of downstream targets . This inhibition can result in decreased inflammatory responses, making this compound a potential candidate for anti-inflammatory drug development.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro studies has shown sustained inhibition of p38α MAPK activity, leading to prolonged anti-inflammatory effects

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits minimal toxicity and effectively modulates enzyme activity . At higher doses, it can induce toxic effects, including cellular apoptosis and organ damage . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the levels of metabolites by modulating the activity of metabolic enzymes . For example, its interaction with p38α MAPK can alter the metabolic flux, leading to changes in the production of key metabolites involved in cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, depending on its interactions with intracellular transport proteins . This localization is crucial for its biochemical activity, as it ensures that this compound reaches its target sites within the cell.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, it may localize to the cytoplasm or nucleus, where it can interact with its target enzymes and proteins . This precise localization is essential for the compound’s function, as it allows for targeted modulation of cellular processes.

properties

IUPAC Name |

2-bromo-5-ethoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-2-10-6-4-8-5(7)3-9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIJBTHXRWXTMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671667 | |

| Record name | 2-Bromo-5-ethoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1060803-83-9 | |

| Record name | 2-Bromo-5-ethoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dibromobenzo[d]thiazole](/img/structure/B1371890.png)

![Tert-butyl N-[(3S,4S)-1-[2-[[(3R,4R)-1-benzyl-4-[[2-[(3S,4S)-3,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]acetyl]amino]pyrrolidin-3-yl]amino]-2-oxoethyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-3-yl]carbamate](/img/structure/B1371893.png)

![6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1371901.png)

![5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371903.png)

![4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371904.png)